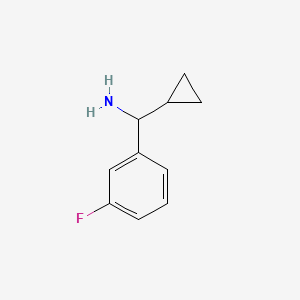

Cyclopropyl-(3-fluorophenyl)methanamine

Description

Properties

IUPAC Name |

cyclopropyl-(3-fluorophenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN/c11-9-3-1-2-8(6-9)10(12)7-4-5-7/h1-3,6-7,10H,4-5,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVAWKWBCPRVQCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(C2=CC(=CC=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30408752 | |

| Record name | Cyclopropyl-(3-fluorophenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30408752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

535925-74-7 | |

| Record name | Cyclopropyl-(3-fluorophenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30408752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclopropane Ring Formation via Transition Metal-Catalyzed [2+1] Cycloaddition

A modern and efficient approach involves transition metal-catalyzed cyclopropanation of aromatic vinyl fluorides. This method allows the construction of fluorinated cyclopropane moieties with high stereochemical control.

- Method Details: Aromatic vinyl fluorides undergo a [2+1] cycloaddition catalyzed by transition metals, typically rhodium or copper complexes, to form the cyclopropane ring.

- Advantages: High regio- and stereoselectivity, enabling access to optically pure cyclopropyl derivatives.

- Example: As reported in recent studies, fluorinated 2-phenylcyclopropylmethylamines were synthesized via this route, with the absolute stereochemistry of key compounds established through chiral resolution and spectroscopic methods.

Reductive Amination of Cyclopropyl Ketones or Aldehydes

Another common approach is the reductive amination of cyclopropyl-substituted carbonyl compounds with ammonia or amine sources.

- Procedure: Starting from cyclopropyl-substituted benzaldehydes or ketones bearing a 3-fluorophenyl group, reductive amination is performed using reagents such as sodium cyanoborohydride or catalytic hydrogenation in the presence of ammonia or primary amines.

- Outcome: This method directly installs the methanamine group, often yielding the desired cyclopropyl-(3-fluorophenyl)methanamine with good yields.

- Reference: The synthesis of related cyclopropyl amines via reductive amination with cyclopropanealdehyde has been documented, involving protection/deprotection steps to control functional groups.

Multi-Step Synthesis Involving Quinolyl Intermediates

A patent describes a multi-step synthetic route involving quinoline derivatives substituted with cyclopropyl and fluorophenyl groups, which are then transformed into the target amine.

- Key Steps:

- Formation of 2-cyclopropyl-4-(4-fluorophenyl)quinoline derivatives through condensation reactions catalyzed by zinc triflate.

- Subsequent reduction and functional group manipulation yield intermediates that can be converted to this compound analogs.

- Reaction Conditions: Reflux in ethanol, use of zinc triflate as catalyst, and careful solvent removal to drive the reaction to completion.

- Spectroscopic Data: Proton NMR and mass spectrometry confirm the structure of intermediates and final products.

Comparative Data Table of Preparation Methods

Research Findings and Notes

- Stereochemistry: The absolute stereochemistry of this compound derivatives is critical for biological activity. Methods involving chiral catalysts or optical resolution (e.g., HPLC) are employed to obtain enantiomerically pure compounds.

- Catalyst Use: Zinc triflate and transition metal catalysts (Rh, Cu) are effective in promoting cyclopropanation and condensation reactions, offering good yields and selectivity.

- Reaction Optimization: Reaction times vary from several hours to days, with reflux conditions common. Removal of solvents under reduced pressure and careful purification by extraction and drying are essential for isolating pure products.

- Safety and Economy: Some methods use toxic reagents (e.g., sodium azide, pyridine) or expensive catalysts, which may limit scalability. Alternative greener methods are under investigation.

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl-(3-fluorophenyl)methanamine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

-

Drug Development:

- Cyclopropyl-(3-fluorophenyl)methanamine serves as a building block for synthesizing more complex pharmaceutical compounds. Its structure allows for modifications that can enhance potency and selectivity against specific biological targets .

- It has been explored as a selective agonist for the 5-HT2C receptor, which is implicated in various neurological disorders. Compounds derived from this structure have shown potential in treating conditions such as depression and anxiety by modulating serotonin pathways .

-

Neuropharmacology:

- Research indicates that derivatives of this compound exhibit high potency at the 5-HT2C receptor, with selectivity over 5-HT2A and 5-HT2B receptors. This selectivity is crucial for minimizing side effects associated with broader receptor activation .

- Studies have demonstrated that these compounds can influence calcium flux in cells expressing 5-HT2 receptors, indicating their potential as therapeutic agents for central nervous system disorders .

Biological Studies

-

Enzyme Interactions:

- The compound has been utilized to study enzyme interactions and receptor binding dynamics. Its unique structure allows researchers to investigate how modifications affect binding affinity and selectivity .

- Fluorination of the phenyl ring enhances lipophilicity, improving brain penetration and metabolic stability, which are critical factors in drug design .

-

Case Studies on Biological Activity:

- A series of fluorinated cyclopropane derivatives have been evaluated for their activity at serotonin receptors, revealing structure-activity relationships that guide further modifications for enhanced efficacy .

- Investigations into related compounds have highlighted their anticancer properties, suggesting potential applications beyond neuropharmacology.

Industrial Applications

-

Agrochemicals:

- This compound is also explored in the synthesis of agrochemicals. Its chemical properties make it suitable for developing herbicides and pesticides with improved efficacy and reduced environmental impact.

-

Specialty Chemicals:

- The compound's versatility allows it to be used in producing specialty chemicals that require specific reactivity profiles or physical properties.

Mechanism of Action

The mechanism of action of Cyclopropyl-(3-fluorophenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amine group can form hydrogen bonds or ionic interactions with these targets, leading to modulation of their activity. The cyclopropyl and fluorophenyl groups contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Substituent Effects and Structural Variations

Halogen Substitution

- Cyclopropyl-(3-fluorophenyl)methanamine vs. (1-(3-Chlorophenyl)cyclopropyl)methanamine (CAS: 115816-31-4): The chlorine substituent in the latter (C₁₀H₁₂ClN, MW: 181.66 g/mol) introduces greater electronegativity and lipophilicity compared to fluorine. Fluorine’s smaller size and lower polarizability could reduce off-target interactions, though direct toxicity data for the fluorinated analog is unavailable .

Positional Isomerism

- (3-Cyclopropylphenyl)methanamine (CAS: 852877-59-9):

The cyclopropyl group is directly attached to the phenyl ring at the 3-position, eliminating the methanamine spacer. This structural difference may reduce conformational flexibility, impacting receptor binding . - (3-cyclopropyl-4-fluorophenyl)methanamine: A positional isomer with fluorine at the 4-position instead of 3.

Chiral Variants

- (S)-cyclopropyl(3-fluoro-4-methoxyphenyl)methanamine :

The addition of a 4-methoxy group introduces hydrogen-bonding capacity, while the (S)-configuration may confer enantioselective activity in chiral environments .

Physicochemical Properties

Key Observations :

- Fluorine’s electronegativity may enhance polarity compared to chlorine, though direct solubility data are absent.

- Chlorinated analogs exhibit higher acute toxicity (oral LD₅₀ Category 4 ), while fluorinated derivatives lack explicit toxicity classifications .

Biological Activity

Cyclopropyl-(3-fluorophenyl)methanamine, also known as (S)-cyclopropyl(3-fluorophenyl)methanamine, is a chiral compound that has garnered attention for its unique structural features and significant biological activities. This article delves into the compound's biological activity, particularly its interactions with various receptors and enzymes, and its potential therapeutic applications.

Structural Characteristics

The molecular formula of (S)-cyclopropyl(3-fluorophenyl)methanamine includes a cyclopropyl group and a 3-fluorophenyl moiety, which contribute to its conformational rigidity and potential interactions with biological targets. The presence of the fluorine atom enhances the compound's lipophilicity and binding affinity to receptors, making it a subject of interest in pharmacological research.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (S)-Cyclopropyl(3-fluorophenyl)methanamine | Cyclopropyl group + 3-fluorophenyl | Potential therapeutic agent targeting serotonin receptors |

| (3-Fluorophenyl)methanamine | Lacks cyclopropyl group | Different chemical properties and biological activities |

| Cyclopropylamine | Lacks fluorophenyl group | Distinct reactivity and applications |

Interaction with Serotonin Receptors

One of the primary areas of research surrounding (S)-cyclopropyl(3-fluorophenyl)methanamine is its interaction with serotonin receptors, specifically the 5-HT2C receptor. Studies have indicated that this compound acts as an agonist at the 5-HT2C receptor, which plays a crucial role in mood regulation and anxiety disorders. The structure-activity relationship (SAR) studies suggest that modifications to the phenyl ring can significantly influence the potency and selectivity of the compound towards different serotonin receptor subtypes .

For instance, fluorinated cyclopropane derivatives have shown improved binding affinities and selectivities compared to their non-fluorinated counterparts. The incorporation of fluorine at specific positions on the phenyl ring has been linked to enhanced lipophilicity, which is crucial for optimal brain penetration .

The mechanism of action for (S)-cyclopropyl(3-fluorophenyl)methanamine involves its binding to serotonin receptors, where it stabilizes specific conformations that promote receptor activation. The cyclopropyl group's rigidity aids in maintaining an optimal orientation for binding, while the fluorine atom can participate in hydrogen bonding interactions that further enhance binding stability .

Therapeutic Applications

- Neurological Disorders : The potential use of (S)-cyclopropyl(3-fluorophenyl)methanamine in treating mood disorders has been explored through various preclinical studies. Its ability to selectively activate 5-HT2C receptors suggests it could be beneficial in managing conditions such as depression and anxiety .

- Drug Development : Researchers have utilized this compound as a scaffold for developing novel therapeutics targeting serotonin pathways. Its unique structure allows for modifications that can lead to compounds with improved efficacy and safety profiles .

Research Findings Summary

Recent studies have highlighted several key findings regarding the biological activity of (S)-cyclopropyl(3-fluorophenyl)methanamine:

- Binding Affinity : The compound exhibits high binding affinity at 5-HT2C receptors, with EC50 values in the nanomolar range.

- Selectivity : It demonstrates selectivity over other serotonin receptor subtypes, making it a promising candidate for targeted therapies.

- SAR Insights : Modifications to the phenolic ring significantly affect both potency and selectivity, providing insights for future drug design .

Q & A

Q. What are the recommended safety precautions when handling Cyclopropyl-(3-fluorophenyl)methanamine in laboratory settings?

this compound requires stringent safety measures due to its amine functional group and potential reactivity. Key precautions include:

- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to avoid skin/eye contact. Inspect gloves before use and dispose of contaminated gloves properly .

- Ventilation: Use fume hoods to prevent inhalation of vapors or aerosols .

- Storage: Store in sealed containers at 2–8°C in a dry, well-ventilated area away from ignition sources .

- Spill Management: Contain spills using inert absorbents (e.g., dry sand) and avoid environmental release .

Q. What synthetic routes are commonly employed for the preparation of this compound?

While direct synthesis data for this specific compound is limited, analogous cyclopropyl-aryl methanamines are typically synthesized via:

- Reductive Amination: Reacting cyclopropyl-(3-fluorophenyl)ketone with ammonia or amines under hydrogenation conditions .

- Nucleophilic Substitution: Using a cyclopropylmethyl halide and 3-fluoroaniline in the presence of a base .

- Ring-Closing Strategies: Catalytic cyclopropanation of alkenes or alkynes with diazo compounds, followed by functional group modifications .

Optimize yields by varying catalysts (e.g., Pd/C for hydrogenation) and reaction temperatures .

Q. Which analytical techniques are most suitable for characterizing the purity and structure of this compound?

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm cyclopropane ring integrity and fluorophenyl substitution patterns .

- High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection to assess purity (>95% recommended for research) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) for molecular weight verification and isotopic pattern analysis .

Advanced Research Questions

Q. How can researchers address contradictory data regarding the stability of this compound under varying pH and temperature conditions?

- Accelerated Stability Studies: Incubate the compound at elevated temperatures (40–60°C) and varying pH (1–13) while monitoring degradation via HPLC .

- Thermal Analysis: Use differential scanning calorimetry (DSC) to identify decomposition exotherms and thermogravimetric analysis (TGA) to assess mass loss .

- Mechanistic Probes: Employ LC-MS to identify degradation products (e.g., ring-opened byproducts under acidic conditions) .

Q. What strategies can optimize the yield of this compound in multi-step synthetic processes?

- Stepwise Monitoring: Use in-situ FTIR or GC-MS to track intermediate formation and adjust reaction parameters (e.g., stoichiometry, solvent polarity) .

- Catalyst Screening: Test transition-metal catalysts (e.g., Pd, Ni) for cyclopropanation or hydrogenation steps to improve stereoselectivity .

- Solvent Optimization: Replace polar aprotic solvents (e.g., DMF) with greener alternatives (e.g., cyclopentyl methyl ether) to reduce side reactions .

Q. What computational modeling approaches are appropriate for predicting the reactivity of this compound?

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .

- Molecular Dynamics (MD): Simulate solvation effects and conformational stability in aqueous/organic matrices .

- QSAR Modeling: Develop quantitative structure-activity relationship models using analogs (e.g., cyclopropyl-phenyl amines) to forecast biological or chemical reactivity .

Data Gaps and Methodological Recommendations

- Ecotoxicity Assessment: No empirical data exists for environmental impact. Use in silico tools like ECOSAR or read-across from structurally similar amines to predict toxicity .

- Physical Properties: Melting/boiling points and solubility data are unavailable. Employ differential scanning calorimetry (DSC) and shake-flask methods for experimental determination .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.